2-(Benzyloxy)-6-chloropyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-7-6-10(14)12(15-11)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWYEULTQNSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 6 Chloropyridin 3 Amine and Its Crucial Precursors
Strategies for the Pyridine (B92270) Core Synthesis and Halogenation
The foundation for the synthesis of 2-(benzyloxy)-6-chloropyridin-3-amine lies in the preparation of a correctly substituted dichloropyridine precursor. This typically begins with the synthesis of 2,6-dichloropyridine (B45657), which then undergoes further functionalization to introduce the required amino group.
Preparation of 6-Chloropyridin-3-amine Derivatives
A crucial intermediate for the final product is 2,6-dichloropyridin-3-amine. The synthesis of this precursor is generally accomplished through a nitration-reduction sequence starting from 2,6-dichloropyridine.
The nitration of 2,6-dichloropyridine is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid or oleum. google.comgoogle.com This electrophilic aromatic substitution introduces a nitro group at the C-3 position, yielding 2,6-dichloro-3-nitropyridine. The reaction conditions, such as temperature and the ratio of nitrating agents, are controlled to optimize the yield and minimize by-products. google.comgoogle.com Subsequent reduction of the nitro group to an amine is a standard transformation, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl), to afford 2,6-dichloropyridin-3-amine.
Another relevant derivative is 2-amino-6-chloropyridine (B103851). Its synthesis from 2,6-dichloropyridine can be achieved through several routes. One method involves direct nucleophilic substitution with ammonia (B1221849) at high temperatures (around 200 °C) and pressures. A more common laboratory-scale synthesis involves reacting 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine. This intermediate is then reduced to 2-amino-6-chloropyridine using agents like Raney Nickel with hydrazine or through catalytic hydrogenation.
| Precursor | Reagents | Conditions | Product | Yield (%) |
| 2,6-Dichloropyridine | 1. HNO₃/H₂SO₄ or Oleum2. Reducing Agent (e.g., Fe/HCl) | 1. 65-134 °C2. Standard reduction conditions | 2,6-Dichloropyridin-3-amine | N/A |
| 2,6-Dichloropyridine | Hydrazine hydrate (80%) | Reflux, 45 min | 2-Hydrazino-6-chloropyridine | 84.6 |
| 2-Hydrazino-6-chloropyridine | Raney Nickel, Hydrazine hydrate | 90 °C, 20 min | 2-Amino-6-chloropyridine | 65 |
Synthesis of 2,6-Dichloropyridine as a Precursor
The common starting material for these syntheses, 2,6-dichloropyridine, is itself an important industrial chemical. It is primarily produced through the high-temperature chlorination of pyridine. This reaction can proceed in the liquid or gas phase. A more controlled approach involves the liquid-phase chlorination of 2-chloropyridine (B119429), which is the initial product of pyridine chlorination. google.com This subsequent chlorination is often performed at elevated temperatures (above 160 °C) and can be carried out with or without a catalyst. google.com Photoinitiation using visible light is also employed to facilitate the reaction between 2-chloropyridine and chlorine gas.
| Starting Material | Reagent | Conditions | Product | Selectivity/Yield |
| Pyridine | Chlorine (Cl₂) | High Temperature | 2-Chloropyridine & 2,6-Dichloropyridine | Mixture |
| 2-Chloropyridine | Chlorine (Cl₂) | Liquid phase, >160 °C, no catalyst | 2,6-Dichloropyridine | High Selectivity |
| 2-Chloropyridine | Chlorine (Cl₂) | 160-190 °C, Photoinitiation | 2,6-Dichloropyridine | High Conversion |
Introduction of the Benzyloxy Group via Etherification Reactions
With the 2,6-dichloropyridin-3-amine precursor in hand, the next critical phase is the regioselective introduction of the benzyloxy group at the C-2 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution of Halopyridines with Benzyl (B1604629) Alcohol
The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings, such as dichloropyridines. In this step, the precursor 2,6-dichloropyridin-3-amine is treated with a benzyl alkoxide, typically sodium or potassium benzylate, which is generated in situ by reacting benzyl alcohol with a strong base like sodium hydride (NaH). The alkoxide acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom and displacing it.
The pyridine ring is inherently electron-deficient, and the two chlorine atoms further withdraw electron density, making the ring susceptible to nucleophilic attack. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the ring and substituents. Aromatization is restored upon the expulsion of the chloride leaving group.
Utilization of Benzyloxypyridine Reagents for Benzylic Ether Formation
An alternative conceptual approach to forming the benzylic ether bond is the Williamson ether synthesis. This classic method involves the reaction of an alkoxide with an organohalide. In this context, it would require the synthesis of a 2-hydroxy-6-chloropyridin-3-amine intermediate. This hydroxypyridine could then be deprotonated with a base to form the corresponding pyridin-2-olate, which would subsequently act as a nucleophile, displacing the halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.
While the Williamson ether synthesis is a fundamental and versatile reaction, its application here depends on the accessibility of the required 2-hydroxypyridine (B17775) precursor. The SNAr approach starting from the dichlorinated precursor is often more direct. Another strategy involves the use of specialized benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to alcohols under mild, nearly neutral conditions, avoiding the need for strong bases.
Selective Introduction of Benzyloxy Functionality at the C-2 Position
A key challenge in the synthesis is achieving regioselectivity, ensuring the benzyloxy group substitutes the C-2 chlorine and not the C-6 chlorine. In 3-substituted 2,6-dichloropyridines, the reactivity of the two chlorine atoms is differentiated by the substituent at the C-3 position.
Research on the SNAr reactions of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides has shown that the reaction can be highly selective for the C-2 position (ortho to the substituent). This ortho-selectivity is attributed to the coordination of the alkali metal counter-ion (e.g., Na⁺ or Li⁺) of the alkoxide with the 3-substituent (in this case, the amino group). This chelation effect forms a cyclic, six-membered transition state, which preferentially delivers the nucleophile to the adjacent C-2 position. The choice of a non-polar, aprotic solvent can further enhance this selectivity by promoting the ion-pairing and coordination necessary for the directed substitution. This directed mechanism is crucial for the successful synthesis of this compound.
Introduction of the Amino Group
The introduction of an amino group at the C-3 position of a 2-benzyloxy-6-chloropyridine scaffold is a critical step. The precursor for this transformation is typically a dihalogenated pyridine, such as 2-(benzyloxy)-3,6-dichloropyridine. The challenge lies in achieving regioselective amination at the C-3 position while the C-6 chloro substituent remains intact.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction has been extensively developed to allow the amination of a wide range of aryl and heteroaryl halides, including electron-deficient chloropyridines. wikipedia.orglibretexts.orgrug.nl The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org
Achieving high regioselectivity in the amination of dihalopyridines is a well-documented challenge. The outcome is governed by the electronic and steric environment of the carbon-halogen bonds. In a molecule like 2,4-dichloropyridine, Buchwald-Hartwig amination can be directed to occur with high selectivity at the C-2 position over the C-4 position. researchgate.netresearchgate.net This selectivity is attributed to the higher reactivity of the C-2 position in the oxidative addition step. Applying this principle to a precursor like 2-(benzyloxy)-3,6-dichloropyridine, the relative reactivity of the C-3 and C-6 positions would determine the site of amination. The selection of the appropriate catalyst system, particularly the ligand, is paramount in controlling this selectivity and achieving high yields. Sterically hindered and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. researchgate.net
Ammonia itself is a challenging coupling partner due to its strong binding to palladium, but various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, can be used, followed by hydrolysis to furnish the primary amine. wikipedia.orgorganic-chemistry.org
Below is a table summarizing typical conditions for Buchwald-Hartwig amination on related chloropyridine substrates.
| Substrate | Amine Source | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 95 (at C-2) | researchgate.netresearchgate.net |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 85 | wikipedia.org |
| Aryl Chloride | Primary Alkylamine | [Pd(cinnamyl)Cl]₂ | NHC Ligand | NaOtBu | Dioxane | RT | High | researchgate.net |
While palladium-catalyzed methods are dominant, several alternative strategies exist for the amination of pyridine rings.
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a nucleophile (e.g., ammonia or an amine) with an activated heteroaryl halide. The reaction is favored when the pyridine ring contains strong electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate. For polychloropyridines, SNAr reactions can be effective, but they often require harsh conditions such as high temperatures and pressures. researchgate.net The presence of the benzyloxy group at the C-2 position may not provide sufficient activation for a facile SNAr reaction at the C-3 position under mild conditions.
Copper-Catalyzed Amination (Ullmann Condensation): Historically, the Ullmann reaction was the primary method for aryl-amine bond formation, though it required high temperatures and stoichiometric amounts of copper. rug.nl Modern protocols use catalytic amounts of copper, often with ancillary ligands, allowing the reaction to proceed under milder conditions. nih.gov This method can be an effective alternative to palladium catalysis, particularly for certain substrate classes.
Amination via Pyridine N-Oxides: This strategy involves the initial oxidation of the pyridine nitrogen to form an N-oxide. This activation makes the C-2 and C-6 positions more susceptible to nucleophilic attack. While typically used for functionalizing the C-2 position, this approach highlights the principle of activating the pyridine ring for amination.
Ruthenium-Catalyzed η⁶-Coordination: A more recent strategy involves the activation of the pyridine ring through η⁶-coordination to a ruthenium complex. This coordination enhances the electrophilicity of the ring, enabling direct nucleophilic substitution of existing groups, including amino groups, under catalytic conditions. researchgate.net
Convergent and Divergent Synthetic Pathways to this compound
The assembly of a multi-substituted molecule like this compound can be approached using either a convergent or a divergent synthetic strategy, each with distinct advantages.
Divergent Synthesis: A divergent approach begins with a common, centrally important intermediate that is sequentially modified to produce a variety of related final products. nih.gov In this context, a plausible divergent synthesis would start from 2,3,6-trichloropyridine. This precursor could be selectively functionalized in a stepwise manner. For example, one could first perform a regioselective substitution of the C-2 chlorine with benzyl alcohol, followed by a selective amination at the C-3 position. This strategy allows for the creation of a library of analogues by varying the alcohol or the amine source in the respective steps from a single starting material. researchgate.netnih.gov
Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are prepared independently and then combined in the final stages of the synthesis. acs.org This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence. For the target compound, a convergent route could involve a multi-component reaction where acyclic precursors are combined in a one-pot process to construct the fully substituted pyridine ring. organic-chemistry.orgresearchgate.netnih.gov For instance, a fragment containing the benzyloxy group could be condensed with another containing the chloro and amino functionalities to assemble the pyridine core. researchgate.net
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
The success of synthesizing this compound, particularly via cross-coupling, hinges on the careful optimization of reaction parameters to maximize yield and regioselectivity.
The choice of catalyst is the most critical factor in a Buchwald-Hartwig amination. The system comprises a metal precursor and a supporting ligand.
Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). While Pd(II) sources are often used, they must be reduced in situ to the active Pd(0) species. libretexts.org Precatalysts offer improved stability and reliability by ensuring the efficient generation of the active catalytic species.
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like electron-deficient heteroaryl chlorides, the ligand must be both electron-rich and sterically bulky. nih.gov
Bulky Monodentate Phosphines: Ligands from the Buchwald group (e.g., XPhos, tBuXPhos, BrettPhos) and the Hartwig group are highly effective. Their steric bulk promotes the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step, and facilitates the final reductive elimination. researchgate.netnih.gov
Bidentate Phosphine Ligands: Ligands such as BINAP and DtBPF can prevent the formation of unreactive palladium dimers and are effective for certain substrate classes. wikipedia.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They can serve as highly effective ligands in amination reactions, sometimes offering superior activity and stability compared to phosphines, especially at lower catalyst loadings. researchgate.net
The following table compares various catalyst systems used in the amination of aryl chlorides.
| Catalyst System (Pd Source + Ligand) | Substrate Class | Key Advantages | Reference |
|---|---|---|---|
| Pd₂(dba)₃ + XPhos | Aryl/Heteroaryl Chlorides | Broad scope, high efficiency for chloropyridines. | researchgate.netresearchgate.net |
| Pd(OAc)₂ + tBuBrettPhos | Aryl Halides + Primary Amines | Specifically designed for coupling with primary amines. | nih.gov |
| [Pd(allyl)Cl]₂ + TrixiePhos/XPhos | Aryl Bromides + Heterocyclic Amines | High conversion rates, good performance in non-polar solvents. | acs.org |
| Pd Precatalyst + BippyPhos | Heteroaryl Chlorides + Aliphatic Amines | Effective for challenging heteroaryl substrates. | nih.gov |
| [Pd(cinnamyl)Cl]₂ + NHC Ligand | Aryl Chlorides + Primary/Secondary Amines | High activity at room temperature, unprecedented scope. | researchgate.net |
Temperature: Reaction temperature significantly influences the rate of reaction. While early generation catalyst systems required high temperatures (80-110 °C), the development of more active, sterically hindered ligands has enabled many aminations to be performed at or slightly above room temperature. researchgate.netnih.gov However, for less reactive substrates like aryl chlorides, elevated temperatures may still be necessary to achieve reasonable reaction times. Careful temperature control is required to balance reaction rate with catalyst decomposition, which can occur at higher temperatures.
Microwave-Assisted Synthesis and Phase-Transfer Catalysis
Advanced synthetic methodologies, such as microwave-assisted synthesis and phase-transfer catalysis, have emerged as powerful tools in organic chemistry to enhance reaction efficiency, reduce reaction times, and improve product yields. These techniques are particularly valuable in the synthesis of complex heterocyclic molecules like this compound and its precursors, offering significant advantages over conventional heating methods. nih.govmdpi.com
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection and often results in uneven temperature distribution, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. asianpubs.org This accelerated energy transfer can dramatically shorten reaction times from hours to mere minutes and often leads to higher yields and cleaner reaction profiles with fewer byproducts. nih.govasianpubs.org For instance, syntheses of various substituted pyridine and benzimidazole (B57391) derivatives have demonstrated significant rate enhancements and yield improvements when conducted under microwave irradiation compared to traditional methods. mdpi.comasianpubs.org
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. ijirset.combiomedres.us This is particularly relevant in the synthesis of substituted pyridines, where an organic-soluble substrate may need to react with an aqueous-soluble reagent, such as an inorganic base. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reactant from the aqueous or solid phase into the organic phase where the reaction can occur. ijirset.comptfarm.pl This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to faster reactions and higher conversions. acsgcipr.org The effectiveness of a PTC process can be influenced by several factors, including the structure of the catalyst, the solvent, temperature, and stirring speed. biomedres.us
The combination of microwave irradiation and phase-transfer catalysis can be particularly effective. In this dual approach, the PTC facilitates the interaction of reactants across phase boundaries, while microwave heating accelerates the rate of the reaction itself. This synergistic combination has been successfully applied to a variety of organic transformations, including N-alkylation and substitution reactions on heterocyclic rings. asianpubs.org For example, the synthesis of benzotriazole (B28993) derivatives using potassium carbonate as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst was significantly accelerated under solvent-free microwave irradiation. asianpubs.org
While specific documented examples for the synthesis of this compound using these combined methods are not prevalent in the reviewed literature, the principles can be applied to its key synthetic steps. For example, the benzylation of a hydroxyl group on a pyridine ring, a crucial step in forming the benzyloxy moiety, could be efficiently carried out in a biphasic system (e.g., toluene/water) using a base like sodium hydroxide (B78521) and a suitable phase-transfer catalyst under microwave heating. This approach would likely offer a greener, faster, and more efficient alternative to traditional methods.
Research Findings:
The application of these advanced techniques in related syntheses provides a strong basis for their utility in preparing this compound.
Microwave-Assisted Reactions: Studies on various heterocyclic compounds show that microwave-assisted synthesis consistently outperforms conventional heating. For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and carboxylic acids using a catalyst was achieved in minutes with yields up to 98% under microwave irradiation, whereas conventional methods required significantly longer reaction times for lower yields. asianpubs.org Similarly, reactions to form substituted pyridines via cycloaddition have been completed in minutes with high yields under microwave conditions, a significant improvement over conventional heating which often requires many hours. mdpi.com
Phase-Transfer Catalysis: PTC is widely employed in industrial processes for its efficiency and cost-effectiveness. phasetransfer.com It is particularly useful for nucleophilic substitution reactions on chloro-substituted aromatic rings. The choice of catalyst is crucial; lipophilic quaternary ammonium salts with a higher number of carbon atoms (e.g., tetrabutylammonium salts) are often effective in promoting reactions in the organic phase. acsgcipr.org The catalyst facilitates the transfer of anions, such as hydroxides or alkoxides, to react with the substrate, enhancing reactivity and minimizing side reactions like dehydrohalogenation. phasetransfer.com
The following tables summarize typical catalysts used in PTC and a comparative analysis of reaction conditions for a representative nucleophilic substitution reaction.
Table 1: Common Phase-Transfer Catalysts
| Catalyst Type | Example Compound | Abbreviation | Typical Applications |
|---|---|---|---|
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | TBAB | Nucleophilic substitution, Alkylation |
| Quaternary Ammonium Salt | Benzyltriethylammonium Chloride | BTEAC | Dichlorocarbene generation, Alkylation |
| Quaternary Ammonium Salt | Aliquat 336 (Tricaprylmethylammonium chloride) | - | Alkylation, Oxidation |
| Crown Ether | 18-Crown-6 | - | Anion activation (e.g., fluoride) |
Table 2: Illustrative Comparison of Synthetic Methods for Nucleophilic Aromatic Substitution
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | Oil bath / Heating mantle | Microwave Irradiation |
| Reaction Time | 4 - 24 hours | 5 - 30 minutes |
| Typical Temperature | 80 - 150 °C | 100 - 200 °C |
| Solvent | High-boiling point solvents (e.g., DMF, DMSO) | Can often use lower-boiling point solvents or be solvent-free |
| Yield | Moderate to Good | Good to Excellent |
| Byproducts | Often higher due to prolonged heating | Often lower, leading to cleaner reactions |
Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy 6 Chloropyridin 3 Amine
Reactions Involving the Primary Amine Functionality at C-3
The primary amine at the C-3 position of the pyridine (B92270) ring is a key nucleophilic center, enabling a wide range of functionalization reactions. Its reactivity is modulated by the electronic effects of the adjacent benzyloxy group and the chloro atom on the heterocyclic core.
Amidation and Alkylation Reactions for Functionalization
The nucleophilic nature of the primary amine at C-3 allows for standard amidation and alkylation reactions, providing pathways to a diverse array of derivatives.
Amidation: The reaction of 2-(benzyloxy)-6-chloropyridin-3-amine with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions yields the corresponding amides. These reactions are fundamental in medicinal chemistry for introducing varied substituents. For instance, organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines, showcasing a modern approach to amide bond formation. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aminopyridines suggests that these transformations are feasible and provide a route to compounds with potential biological activity. ucl.ac.uk
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is a common method for introducing alkyl groups. researchgate.net This approach offers a mild and effective way to synthesize N-monoalkylated aminopyridines. researchgate.net Another strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation process to selectively produce secondary amines. chemrxiv.orgacs.org For example, N-(benzyl)-3-amino-4-chloropyridine has been synthesized, demonstrating the viability of introducing alkyl groups onto the amino functionality of a substituted aminopyridine. nih.gov
Below is a table summarizing typical conditions for these functionalization reactions based on analogous aminopyridine chemistry.
| Reaction Type | Reagent/Catalyst | Conditions | Product Type |
| Amidation | Carboxylic Acid / Coupling Agent | Varies (e.g., DCC, EDC) | N-(pyridin-3-yl)amide |
| Amidation | Acid Chloride / Base | Anhydrous solvent, base (e.g., Pyridine, Et3N) | N-(pyridin-3-yl)amide |
| Reductive Amination | Aldehyde or Ketone / NaBH4 | THF or similar solvent, mild conditions | N-alkyl-pyridin-3-amine |
| N-Arylation | Aryl Boronic Acid / CuF2 | Chan-Lam cross-coupling conditions | N-aryl-pyridin-3-amine |
Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., imidazopyridines, triazoles)
The 3-amino group, often in conjunction with the substituent at C-2, is a pivotal functionality for the construction of fused heterocyclic systems. These reactions significantly expand the molecular complexity and are crucial for synthesizing compounds of pharmaceutical interest.
Imidazopyridines: The synthesis of imidazo[4,5-b]pyridines, which are structurally analogous to purines, often starts from 2,3-diaminopyridine (B105623) derivatives. nih.gov In the case of this compound, the benzyloxy group at C-2 would first need to be converted into an amino group or another suitable functionality to facilitate cyclization. However, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a direct route to imidazo[4,5-b]pyridines by coupling with primary amides, followed by in situ cyclization. organic-chemistry.org This method offers a regioselective pathway to these important scaffolds. organic-chemistry.orgresearchgate.net DMSO-mediated cyclization in the presence of sodium metabisulfite (B1197395) is another effective method for preparing imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes. mdpi.com
Triazoles: The primary amine can be converted into an azide (B81097) group, which is a key precursor for the synthesis of triazoles via [3+2] cycloaddition reactions. The amine is first diazotized, and the resulting diazonium salt is then treated with an azide source (e.g., sodium azide) to yield the corresponding 3-azidopyridine (B1254633) derivative. This intermediate can then undergo cycloaddition with alkynes, a reaction often catalyzed by copper(I) (the "click" reaction), to form 1,2,3-triazoles. This versatile reaction allows for the introduction of a wide variety of substituents onto the triazole ring. beilstein-journals.org
Azo Coupling and Diazotization Reactions
The primary aromatic amine at C-3 can undergo diazotization, a reaction that converts it into a highly versatile diazonium salt intermediate. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net
The reactivity of aminopyridines in diazotization can differ from that of anilines due to the electronic effects of the ring nitrogen. google.com Pyridine-3-diazonium salts are generally more stable than their 2- or 4-isomers and can be isolated under anhydrous conditions. google.comkoreascience.kr
Once formed, the pyridine-3-diazonium salt of the title compound can participate in several transformations:
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (such as phenols or anilines) in azo coupling reactions to form highly colored azo compounds. This reaction is fundamental to the synthesis of azo dyes. researchgate.netresearchgate.net
Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups, providing a powerful tool for further functionalization of the pyridine ring.
Dediazotization: The diazonium group can be replaced by a hydrogen atom, which can be useful in multi-step syntheses.
A study on the diazotization of 3-aminopyridine (B143674) reported its coupling with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to yield pyridinylhydrazone derivatives, which could be further cyclized. researchgate.net
Reactivity of the Benzyloxy Group at C-2
The benzyloxy group at the C-2 position primarily serves as a protecting group for the corresponding pyridone or pyridinol tautomer. Its cleavage is a common synthetic step, and the benzylic moiety itself can also undergo oxidative transformations.
Deprotection and Cleavage of the Benzyl (B1604629) Ether
The removal of the benzyl group (debenzylation) is a crucial step to unmask the hydroxyl or pyridone functionality at the C-2 position. Several methods are available, and the choice depends on the presence of other functional groups in the molecule. semanticscholar.org
Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. nih.govacs.org The products are the deprotected pyridinol/pyridone and toluene. organic-chemistry.org A key consideration for this compound is the potential for concurrent reduction of the chloro group (hydrodechlorination). nacatsoc.org Careful selection of the catalyst and reaction conditions is necessary to achieve selective debenzylation. nacatsoc.org Using solvents like trifluoroethanol can sometimes influence the outcome of the hydrogenation. researchgate.net
Acid-Catalyzed Cleavage: Strong acids, such as HBr or BCl₃, can cleave benzyl ethers. organic-chemistry.org The boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is a particularly mild and selective reagent that can tolerate a wide range of other functional groups. organic-chemistry.org
Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. A prominent reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov While this method is especially facile for p-methoxybenzyl (PMB) ethers, it can also be applied to simple benzyl ethers, often facilitated by photoirradiation under visible light. nih.govacs.orgacs.orgnih.gov This method offers an alternative under non-reductive conditions, which is advantageous when reducible groups are present. chemrxiv.orgresearchgate.net
The following table compares common debenzylation methods.
| Method | Reagents | Typical Conditions | Advantages | Potential Issues for Substrate |
| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm H₂, solvent (EtOH, EtOAc) | Clean, high yield, readily available | Potential for hydrodechlorination at C-6. nacatsoc.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ | CH₂Cl₂, low temperature | Mild, high functional group tolerance. organic-chemistry.org | Requires stoichiometric reagent, workup. |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, often with photoirradiation | Orthogonal to reductive methods. acs.orgacs.org | Potential for oxidation of other groups. |
Oxidative Transformations of the Benzylic Moiety
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, which can lead to the formation of a carbonyl group. mdpi.com This represents an alternative transformation pathway for this functionality, distinct from simple cleavage.
The oxidation of the benzylic methylene group in the 2-(benzyloxy) substituent would initially yield the corresponding benzoyl ester: 2-(benzoyloxy)-6-chloropyridin-3-amine. This transformation can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, although modern methods often employ catalytic systems with molecular oxygen as the terminal oxidant for greener chemistry. mdpi.com
The selective oxidation of benzylic C-H bonds to form alcohols, and subsequently ketones or aldehydes, is a fundamental transformation in organic synthesis. acs.orgnih.gov While direct oxidation of the ether's benzylic position to a ketone is not standard, oxidation to the corresponding ester is a known pathway. organic-chemistry.org This ester can then be hydrolyzed under basic conditions to yield the 2-hydroxypyridine (B17775) derivative and benzoic acid. This two-step process serves as an alternative to direct debenzylation, particularly when other methods are incompatible with the substrate. organic-chemistry.org Various reagents, including N-heterocycle-stabilized iodanes, have been developed for the mild oxidation of benzylic alcohols to carbonyls, highlighting the ongoing interest in such transformations. nih.govbeilstein-journals.org
Rearrangement Reactions Involving the Benzyloxy Group
While the benzyloxy group is generally stable, under certain conditions it can participate in rearrangement reactions. One notable transformation is the arkat-usa.orgwikipedia.org O-to-C rearrangement. This type of reaction, often catalyzed by a chiral π–Cu(II) complex, can lead to the formation of highly functionalized β-naphthalenone derivatives with a quaternary carbon stereocenter. researchgate.net Although specific studies on this compound are not prevalent, the principle of such rearrangements is a key aspect of its potential reactivity. The reaction generally proceeds via a dearomatization strategy. researchgate.net
Deprotection of the benzyl group is a common transformation. Standard hydrogenolysis conditions, such as using palladium on carbon (Pd/C) in the presence of hydrogen gas, can be employed to cleave the benzyl ether and yield the corresponding pyridinol. researchgate.net Alternative methods for debenzylation under milder, chemoselective conditions include the use of lithium with a catalytic amount of naphthalene (B1677914) in THF at low temperatures or a combination of BCl3 and a cation scavenger like pentamethylbenzene. researchgate.net
Transformations at the Chlorine Atom at C-6
The chlorine atom at the C-6 position is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of the chlorine atom at C-6 of this compound makes it a suitable substrate for such reactions. thieme-connect.deuoanbar.edu.iq SNAr reactions on chloropyridines are well-documented and proceed through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgyoutube.com
The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. thieme-connect.deresearchgate.net For instance, reactions with amines would yield the corresponding 6-aminopyridine derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloropyridines This table is illustrative of typical SNAr reactions on chloropyridines and not specific to this compound.
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Primary/Secondary Amines | 6-Aminopyridines | Heat, often in the presence of a base |
| Alkoxides (e.g., NaOMe) | 6-Alkoxypyridines | Corresponding alcohol, heat |
| Thiolates (e.g., NaSPh) | 6-(Arylthio)pyridines | Inert solvent, heat |
The chloro-substituent at C-6 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is widely used for the synthesis of arylalkynes and can be performed under mild conditions. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to be efficient, offering shorter reaction times and higher yields. arkat-usa.orgresearchgate.net
Suzuki Coupling: The Suzuki reaction couples the aryl chloride with an organoboron species, such as a boronic acid, using a palladium catalyst and a base. wikipedia.orgresearchgate.net It is a versatile method for creating biaryl compounds. researchgate.netorganic-chemistry.orgresearchgate.net The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. wikipedia.org
Stille Coupling: In the Stille reaction, the coupling partner is an organotin compound (organostannane). wikipedia.org This reaction is also catalyzed by palladium and is known for its tolerance of a wide variety of functional groups. wikipedia.orgcaltech.edu The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table provides a general overview of the coupling reactions applicable to the C-6 chlorine of this compound.
| Reaction | Coupling Partner | Bond Formed | Key Reagents |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |
| Suzuki | Organoboron Reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst, Base |
| Stille | Organostannane | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst |
In substituted pyridines, the relative reactivity of different leaving groups in SNAr reactions is a critical consideration. Generally, the reactivity of halogens follows the order F > Cl > Br > I. The high reactivity of fluoride (B91410) is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack.
When comparing the reactivity of a halogen to other activating groups, such as a nitro group, the nitro group is typically a much stronger activating group for SNAr. masterorganicchemistry.com Electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. youtube.comlibretexts.org The position of these activating groups is crucial; they are most effective when located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. libretexts.org In this compound, the benzyloxy and amine groups are electron-donating, which would deactivate the ring towards nucleophilic attack compared to a pyridine ring with electron-withdrawing substituents. nih.gov
Pyridine Ring Functionalization and Dearomatization Strategies
Beyond transformations at the existing substituents, the pyridine ring itself can be further functionalized.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the substituents can direct the deprotonation to a specific position on the pyridine ring. The amino group at C-3 and the benzyloxy group at C-2 are potential directing groups.
The process typically involves the use of a strong base, such as an organolithium reagent (e.g., n-BuLi) or a hindered lithium amide (e.g., LDA), to deprotonate a carbon atom adjacent to the directing group. The resulting organometallic intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups. uni-muenchen.de For example, quenching with an aldehyde would introduce a hydroxymethyl group, while reaction with iodine would introduce an iodo substituent. The regioselectivity of the metalation is influenced by the nature of the directing group, the base used, and the reaction conditions. uni-muenchen.denih.govresearcher.life
Table 3: Potential Electrophiles for Quenching Metallated Pyridine Intermediates This table illustrates potential functionalizations following regioselective metallation.
| Electrophile | Functional Group Introduced |
|---|---|
| I₂ | Iodo |
| CO₂ | Carboxylic Acid |
| DMF | Formyl (Aldehyde) |
| R-CHO | Hydroxyalkyl |
| TMSCl | Trimethylsilyl |
Hydrogenation, Hydroboration, and Hydrosilylation of the Pyridine Ring
The reduction of the pyridine ring in this compound can be achieved through several methods, including hydrogenation, hydroboration, and hydrosilylation. The presence of both electron-donating and electron-withdrawing groups, as well as a catalytically labile benzyloxy group, suggests that reaction conditions would need to be carefully selected to achieve desired outcomes.
Hydrogenation:
Catalytic hydrogenation of pyridines is a common method for the synthesis of piperidines. For this compound, this transformation would involve the reduction of the aromatic ring. However, the benzyloxy group is susceptible to hydrogenolysis. To preserve this group, specific catalysts and conditions are required. Additionally, the chlorine substituent may also be subject to hydrodechlorination.
Studies on the hydrogenation of substituted pyridines have shown that catalysts like Platinum(IV) oxide (PtO₂) in acidic media can be effective for the reduction of the pyridine ring. The choice of solvent and pressure are critical parameters to control the selectivity of the reaction.
Table 1: Illustrative Conditions for Hydrogenation of Substituted Pyridines
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Substrate | Product | Reference |
| PtO₂ | Glacial Acetic Acid | 50-70 | Room Temperature | Substituted Pyridines | Piperidine Derivatives | researchgate.net |
| Platinum catalyst | Water, Alcohols, or Esters | 3-20 | 20-60 | 6-chloropyridine-3-aldehyde derivative | 6-chloro-3-pyridylmethylamine | nih.gov |
It is anticipated that under controlled conditions, the pyridine ring of this compound could be hydrogenated to the corresponding piperidine. The selection of a catalyst that is less prone to effecting hydrogenolysis, such as certain rhodium or ruthenium catalysts, might be necessary to retain the benzyloxy group.
Hydroboration:
Hydroboration of pyridines can lead to a variety of reduced products, including dihydropyridines and piperidines, depending on the reagents and reaction conditions. The hydroboration of 3-chloropyridine (B48278) has been reported, indicating that the chloro-substituent is tolerated under these conditions. researchgate.net The reaction of this compound with borane (B79455) reagents would likely be influenced by the electronic nature of the substituents. The electron-donating amino and benzyloxy groups would increase the electron density of the ring, potentially affecting the regioselectivity of the hydroboration.
Hydrosilylation:
Catalytic hydrosilylation of pyridines offers another route to reduced pyridine derivatives. Titanocene-catalyzed hydrosilylation has been shown to be effective for substituted pyridines. nih.gov Ruthenium catalysts have also been employed for the 1,4-selective hydrosilylation of pyridines. researchgate.net The regioselectivity of hydrosilylation on this compound would be an important aspect to consider, with the electronic effects of the substituents playing a key role.
Direct C-H Arylation and Alkenylation Reactions
Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. For this compound, the positions available for C-H activation are C4 and C5. The regioselectivity of these reactions is governed by the directing effects of the substituents on the pyridine ring.
Directing Group Effects:
In pyridine C-H functionalization, the amino group is a known directing group, as is the alkoxy group. The relative directing ability of these groups, along with the steric hindrance and electronic influence of the chloro and benzyloxy substituents, will determine the site of C-H activation. Generally, C-H functionalization occurs at the position ortho to the directing group. In this case, the amino group at C3 would direct towards C4, and the benzyloxy group at C2 would also favor functionalization at C3, which is already substituted. The interplay between the directing groups is crucial.
Direct C-H Arylation:
Palladium-catalyzed direct C-H arylation is a well-established method for the synthesis of aryl-substituted pyridines. For electron-deficient pyridines, high regioselectivity can be achieved. Given the substitution pattern of this compound, arylation would be expected to occur at either the C4 or C5 position. The amino group is a strong directing group and would likely favor arylation at the C4 position.
Table 2: Examples of Direct C-H Arylation of Substituted Pyridines
| Catalyst | Ligand | Base | Solvent | Position of Arylation | Reference |
| Pd(OAc)₂ | P(n-Bu)Ad₂ | Cs₂CO₃ | Toluene | C4 of 3-nitropyridine | |
| Pd(OAc)₂ | - | K₂CO₃ | Toluene | C2 and C3 of thieno-pyridines |
Direct C-H Alkenylation:
Similar to arylation, direct C-H alkenylation can be achieved using transition metal catalysts. The regioselectivity would also be dictated by the directing groups present on the pyridine ring. The amino group at C3 is expected to direct alkenylation to the C4 position.
The development of C-H functionalization methods has provided various catalytic systems, often based on palladium, rhodium, or ruthenium, to effect these transformations. The choice of catalyst, ligand, and reaction conditions can be tuned to control the regioselectivity of the alkenylation reaction.
Derivatization and Structural Diversity Stemming from the 2 Benzyloxy 6 Chloropyridin 3 Amine Scaffold
Synthesis of Diverse Substituted Aminopyridines and Pyridones
The 2-(benzyloxy)-6-chloropyridin-3-amine framework is readily amenable to modifications that yield a variety of substituted aminopyridines. The primary amino group at the C-3 position can undergo standard transformations such as N-alkylation, N-acylation, and reductive amination to introduce a wide range of substituents. Furthermore, the chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups. A general and facile one-pot amination procedure for synthesizing 2-aminopyridines from pyridine-N-oxides has been developed, presenting a mild alternative to traditional SNAr chemistry. nih.gov Multicomponent one-pot reactions have also proven effective for the synthesis of various substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions. nih.gov
A significant transformation of the scaffold involves the conversion to pyridone derivatives. The benzyloxy group at the C-2 position acts as a stable protecting group for the corresponding 2-pyridone. This group can be readily removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon), which cleaves the benzyl (B1604629) ether to yield the 6-chloro-3-amino-2-pyridone. This pyridone intermediate is a valuable building block for further derivatization. Traditional methods for pyridone synthesis often involve lengthy processes, harsh conditions, or require pre-functionalized starting materials. chemrxiv.org However, modern approaches, such as the synthesis of N-substituted 3-amino-2-pyridones from ethyl nitroacetate (B1208598) and primary amines, offer efficient routes to these valuable structures. nih.gov An oxidative amination process that converts cyclopentenones to pyridones in a one-pot reaction has also been reported, highlighting streamlined modern synthetic strategies. chemrxiv.org
Table 1: Potential Derivatizations of the this compound Scaffold
| Position | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| C-3 (Amino Group) | N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine |
| C-3 (Amino Group) | N-Acylation | Acyl chlorides, Acid anhydrides | Amide |
| C-6 (Chloro Group) | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether |
| C-2 (Benzyloxy Group) | Debenzylation (Hydrogenolysis) | H₂, Pd/C | Hydroxyl (Pyridone tautomer) |
Construction of Polycyclic and Fused Heterocyclic Architectures
The strategic placement of functional groups in this compound makes it an ideal precursor for building fused heterocyclic systems, which are core structures in many biologically active molecules.
The 3-amino group and the adjacent ring nitrogen (N-1) of the pyridine (B92270) core provide the necessary 1,2-diamine-like arrangement for the construction of the imidazo[1,2-a]pyridine (B132010) skeleton. This fused five-membered ring is a privileged scaffold in medicinal chemistry. mdpi.com A common and efficient method is the reaction of the aminopyridine with α-halocarbonyl compounds, which proceeds via an initial N-alkylation followed by an intramolecular cyclization.
More advanced and convergent strategies include multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot method that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines. mdpi.comnih.govbeilstein-journals.org This reaction allows for the introduction of three points of diversity in a single step. Additionally, copper-catalyzed aerobic oxidative reactions provide another route to this heterocyclic system. organic-chemistry.org For example, the coupling of 2-aminopyridines with ketones or nitroolefins under copper catalysis and aerobic conditions can yield various imidazo[1,2-a]pyridines. organic-chemistry.org
Table 2: Selected Methods for the Synthesis of Imidazo[1,2-a]pyridines from Aminopyridine Precursors
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction | Aminopyridine, Aldehyde, Isocyanide | One-pot, three-component, high diversity | mdpi.comnih.govbeilstein-journals.org |
| Copper-Catalyzed Aerobic Oxidation | Aminopyridine, Ketone/Nitroolefin | Uses air as an oxidant, broad functional group tolerance | organic-chemistry.org |
| Classical Cyclocondensation | Aminopyridine, α-Haloketone | Two-step sequence (alkylation then cyclization) | organic-chemistry.org |
The synthesis of fused triazole systems such as nih.govorganic-chemistry.orgnih.govtriazolo[3,4-b] mdpi.comnih.govorganic-chemistry.orgthiadiazines and the related nih.govorganic-chemistry.orgnih.govtriazolo[3,4-b] mdpi.comnih.govorganic-chemistry.orgthiadiazoles from this compound requires a multi-step approach. The key is the initial conversion of the aminopyridine into a 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate. This can be conceptually achieved by converting the 3-amino group into a thiosemicarbazide, followed by cyclization.
Once the pivotal 4-amino-5-mercapto-1,2,4-triazole derivative of the parent pyridine is obtained, it can be used to construct the fused six- or five-membered sulfur-containing rings.
Triazolo[3,4-b]thiadiazines are typically synthesized by reacting the triazole-thiol intermediate with α-haloketones (e.g., phenacyl bromides) or other bifunctional electrophiles. nih.govnih.gov This reaction proceeds via initial S-alkylation followed by intramolecular cyclization to form the six-membered thiadiazine ring. nih.gov
Triazolo[3,4-b]thiadiazoles can be formed by reacting the same triazole-thiol intermediate with one-carbon electrophiles such as carboxylic acids, acid chlorides, or isothiocyanates, which leads to the formation of the fused five-membered thiadiazole ring. nih.govresearchgate.net
These synthetic routes provide access to complex heterocyclic systems that are known to possess a wide range of biological activities. nih.govmdpi.com
The aminopyridine scaffold can also be elaborated into larger fused aromatic systems like quinoxalines and quinolines, or more precisely, their nitrogenated analogues such as pyrazino[2,3-b]pyridines and naphthyridines.
The synthesis of quinoxaline-like structures (pyrazino[2,3-b]pyridines) can be achieved by leveraging the ortho-diamine character of the 3-amino group and the pyridine ring nitrogen. The most common synthetic pathway involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. ipp.pt Thus, reacting this compound with α-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) under acidic or thermal conditions would lead to the formation of the fused pyrazine (B50134) ring. researchgate.netorganic-chemistry.org
The construction of quinoline-like structures (naphthyridines) can be accomplished by adapting classical quinoline (B57606) syntheses that traditionally use anilines as starting materials. iipseries.org
Skraup Synthesis : This reaction involves heating an aniline (B41778) (or in this case, the aminopyridine) with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to build a fused pyridine ring. iipseries.org
Pfitzinger Reaction : This method involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. iipseries.org An adapted version could potentially be used to construct the desired naphthyridine framework.
These methods allow for the expansion of the pyridine core into larger, planar aromatic systems that are of significant interest in materials science and medicinal chemistry. nih.govnih.gov
Design and Synthesis of Analogues with Modified Substituents
The benzyloxy group at the C-2 position is not only a key structural feature but also a versatile synthetic handle. Its modification to introduce a variety of other aryloxy and alkoxy groups is a common strategy to create analogues and tune the molecule's physicochemical properties, such as lipophilicity and potential for hydrogen bonding or π-stacking interactions. nih.gov
A primary strategy for this modification involves a two-step sequence:
Debenzylation : The benzyl group is selectively removed, typically via catalytic hydrogenation, to unmask the 2-pyridone tautomer.
O-Alkylation/O-Arylation : The resulting pyridone can then be reacted with a range of alkyl or aryl electrophiles to install new ether linkages. This can be achieved through Williamson ether synthesis (using alkyl halides and a base) or through modern cross-coupling reactions like the Buchwald-Hartwig amination protocol, which has been adapted for C-O bond formation. mdpi.com
This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the C-2 substituent. For instance, replacing the benzyloxy group with smaller alkoxy groups (e.g., methoxy, ethoxy) or with electronically diverse substituted phenoxy groups can significantly impact biological activity. nih.govmdpi.com The synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives highlights the use of palladium-catalyzed cross-coupling reactions to form such crucial C-N and by extension, C-O linkages. mdpi.com
Table 3: Examples of C-2 Substituent Modifications
| Target Substituent | Synthetic Method | Key Reagents |
|---|---|---|
| -OH (Pyridone) | Debenzylation | H₂, Pd/C |
| -OCH₃ (Methoxy) | O-Alkylation | Pyridone, Base (e.g., NaH), CH₃I |
| -OCH₂CH₃ (Ethoxy) | O-Alkylation | Pyridone, Base, CH₃CH₂Br |
| -OPh (Phenoxy) | O-Arylation (e.g., Ullmann or Buchwald-Hartwig) | Pyridone, Phenyl halide, Cu or Pd catalyst |
| -O-Aryl (Substituted Aryloxy) | O-Arylation | Pyridone, Substituted aryl halide, Catalyst |
Introduction of Diverse Halogen Substituents at C-6
The chlorine atom at the C-6 position of the this compound scaffold is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. This allows for its replacement with other halogens, such as fluorine, bromine, and iodine, thereby modulating the electronic and steric properties of the molecule. Such modifications can significantly influence the compound's biological activity and pharmacokinetic profile.
Halogen exchange reactions are crucial for expanding the structural diversity of the pyridine core. While chloropyridines are often readily available, the corresponding fluoro, bromo, and iodo derivatives can offer distinct advantages in drug design. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity of fluorinated analogs in SNAr reactions. nih.gov
The introduction of fluorine can be achieved using sources like potassium fluoride (B91410) under elevated temperatures, often facilitated by a phase-transfer catalyst. For the heavier halogens, Finkelstein-type reactions can be employed, using sodium iodide or sodium bromide in a suitable polar aprotic solvent like DMF or acetonitrile (B52724) to displace the chloride.
Table 1: Representative Halogen Exchange Reactions on the Pyridine C-6 Position
| Target Halogen | Typical Reagents and Conditions | Resulting Compound |
|---|---|---|
| Fluorine | CsF or KF, t-BuOH or DMSO, 100-150 °C | 2-(Benzyloxy)-6-fluoropyridin-3-amine |
| Bromine | NaBr, Cu(I) catalyst, DMF, 120 °C | 2-(Benzyloxy)-6-bromopyridin-3-amine |
| Iodine | NaI, CuI, L-proline, DMSO, 90 °C | 2-(Benzyloxy)-6-iodopyridin-3-amine |
Functionalization and Modification of the Amino Position
The primary amino group at the C-3 position is a versatile handle for a wide range of chemical transformations, including acylation, sulfonylation, alkylation, and participation in cyclization reactions. These modifications allow for the introduction of diverse substituents that can probe interactions with biological targets and fine-tune the physicochemical properties of the resulting molecules.
Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages. For example, treatment with various acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine yields the corresponding N-acylated or N-sulfonylated derivatives. These reactions are typically high-yielding and can be performed under mild conditions. This approach is fundamental for creating libraries of compounds with varied side chains that can influence binding affinity and selectivity. For instance, the reaction of 3-amino-2-chloropyridine (B31603) with ethyl 2-aminobenzoate (B8764639) is a known condensation reaction to form an amide bond. researchgate.net
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the secondary amine.
Cyclization Reactions: The 3-amino group, in conjunction with the adjacent C-2 benzyloxy group and the reactive C-6 chloro group, can participate in intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems. For example, after modification of the amino group, it can be involved in ring-closing reactions to form quinazolinones or other complex polycyclic structures, which are common motifs in biologically active compounds. nih.gov
Table 2: Examples of Amino Group Functionalization
| Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|
| Acylation | Benzoyl chloride, Pyridine | Benzamide |
| Sulfonylation | p-Toluenesulfonyl chloride, Et3N | Tos sulfonamide |
| Reductive Amination | Cyclohexanone, NaBH(OAc)3 | N-Cyclohexylamino |
| Urea Formation | Phenyl isocyanate, DCM | N-Phenylurea |
Generation of Compound Libraries Based on the Core Scaffold
The this compound scaffold is an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules. nih.gov The orthogonal reactivity of the C-6 chloro and C-3 amino groups allows for a stepwise and controlled introduction of molecular diversity.
A common strategy for library generation involves immobilizing the core scaffold on a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away after each synthetic step. nih.gov For example, the amino group could be protected and the C-6 position functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions with a diverse set of boronic acids or amines, respectively. Following this, the protecting group on the amine can be removed, and a second diversification step can be performed through acylation or sulfonylation with a library of carboxylic acids or sulfonyl chlorides.
This two-dimensional diversification approach allows for the rapid assembly of a large matrix of distinct compounds from a small number of building blocks. The resulting libraries of novel substituted aminopyridines can then be screened in high-throughput assays to identify compounds with desired biological activities. The use of flow chemistry techniques can further accelerate the synthesis of such libraries, enabling the efficient production of drug-like molecules for biological screening. nih.gov
Mechanistic Insights and Theoretical Investigations of 2 Benzyloxy 6 Chloropyridin 3 Amine Transformations
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Kinetic and isotopic labeling studies are powerful tools for elucidating the precise pathways of chemical reactions. For transformations involving 2-(benzyloxy)-6-chloropyridin-3-amine, these methods would offer definitive insights into rate-determining steps, the involvement of intermediates, and the nature of bond-forming and bond-breaking processes.
Detailed Analysis of Oxidative Cyclizations and Intramolecular Aminations
While specific kinetic or isotopic labeling studies on the oxidative cyclizations and intramolecular aminations of this compound are not extensively documented in the literature, the general principles of these reactions for related aminopyridine scaffolds are well-established.
Oxidative cyclization reactions often proceed through metal-catalyzed pathways, for instance, using palladium. The mechanism typically involves the coordination of the catalyst to the pyridine (B92270) ring or a substituent, followed by an oxidative addition step and subsequent reductive elimination to form the cyclized product. A hypothetical intramolecular amination of this compound, perhaps after modification of the benzyloxy group to introduce a reactive side chain, would likely proceed via a nucleophilic attack of the 3-amino group. Kinetic studies for such a process would determine the reaction order and the influence of substituents on the reaction rate, thereby clarifying whether the nucleophilic attack or a subsequent step is rate-limiting.
Mechanistic Pathways of Nucleophilic Dearomatization
Nucleophilic dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional structures. For pyridine derivatives, this transformation typically requires activation of the ring to overcome its inherent aromatic stability. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is noted to be significantly faster (320 times) than that of 2-chloropyridine (B119429), highlighting the influence of the leaving group on reaction rates. nih.gov
Investigation of the tert-Amino Effect in Cyclization Reactions
The "tert-amino effect" is a specific type of intramolecular cyclization that occurs in ortho-substituted N,N-dialkylanilines and related heterocyclic systems. nih.gov The key step in this mechanism is a nih.govuoanbar.edu.iq-hydrogen transfer from an α-carbon of the N-alkyl group to the ortho-substituent, followed by a cyclization step. researchgate.net
For this effect to be operative in transformations of this compound, the primary amine at the C3 position would first need to be converted into a tertiary amine (e.g., N,N-dimethylamino or a pyrrolidino group). Furthermore, an unsaturated group (like a vinyl or carbonyl group) would need to be present at the C2 or C4 position. Under these conditions, heating could trigger the nih.govuoanbar.edu.iq-hydride shift and subsequent C-C bond formation to yield a fused heterocyclic system. researchgate.netnih.gov Studies on related systems show that this reaction provides a powerful method for C(sp3)–C(sp3) coupling without the need for a transition metal catalyst. nih.gov The reaction pathway is rationalized as a 1,5-hydrogen shift followed by an intramolecular addition of the resulting carbanion to an iminium double bond intermediate. researchgate.net While a powerful synthetic tool, specific investigations applying this effect to derivatives of this compound have not been reported.
Application of Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and characterizing transient species that are difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
DFT calculations are widely used to map the potential energy surfaces of reactions involving pyridine derivatives. tandfonline.comnih.govresearchgate.net For transformations of this compound, DFT could be employed to model reaction pathways for processes like nucleophilic substitution at the C6 position. Such calculations would identify the transition state structures and determine their corresponding activation energies, providing a quantitative understanding of the reaction kinetics.
For instance, in a nucleophilic aromatic substitution reaction, DFT can distinguish between a stepwise mechanism, proceeding through a stable intermediate, and a concerted mechanism where bond formation and cleavage occur simultaneously. acs.org Calculations can also elucidate the role of catalysts and solvent molecules in stabilizing transition states. acs.org Studies on other substituted pyridines have successfully used DFT to understand substituent effects on reactivity and to corroborate experimental findings. nih.gov
Interactive Table: Hypothetical DFT Energy Profile for SNAr Reaction This table represents a conceptual energy profile for a typical two-step SNAr reaction that could be calculated for this compound. The values are illustrative.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for Meisenheimer complex formation | +15.2 |
| Intermediate | Meisenheimer Complex | +5.8 |
| TS2 | Transition state for chloride departure | +12.5 |
| Products | Substituted product + Chloride | -10.0 |
Note: TS = Transition State
Identification and Characterization of Pre-reactive Molecular Complexes and Meisenheimer Complexes
In the context of nucleophilic aromatic substitution (SNAr) at the C6 position of this compound, the formation of a Meisenheimer complex is a key mechanistic feature. This intermediate is formed by the addition of the nucleophile to the carbon atom bearing the chloro leaving group.
Computational studies on the reaction of other 2-chloropyridine derivatives have successfully verified the existence of the Meisenheimer complex as a true intermediate on the reaction pathway. nih.govresearchgate.net Molecular orbital calculations have shown that the change in Gibbs free energy to reach the transition state leading to this complex directly influences the reaction rate. nih.govresearchgate.net The stability of the Meisenheimer complex is highly dependent on the electron-withdrawing strength of the substituents on the pyridine ring. nih.govresearchgate.net While some SNAr reactions are believed to proceed through a concerted pathway without a stable intermediate, the presence of strong electron-withdrawing groups and a good leaving group on a pyridine ring generally favors a stepwise mechanism involving a distinct Meisenheimer intermediate. researchgate.netbris.ac.uknih.gov DFT calculations are instrumental in characterizing the geometry and electronic structure of these complexes and the pre-reactive complexes that precede them.
Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors
Quantum chemical calculations, particularly within the framework of Density Functional Theory (DFT), provide powerful tools for predicting the reactivity and selectivity of molecules like this compound. By calculating various molecular descriptors, chemists can gain insights into the electronic structure and anticipate how the molecule will behave in a chemical reaction.
Key quantum chemical descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the distribution of these orbitals across the pyridine ring and its substituents will determine the most likely sites for electrophilic and nucleophilic attack.
Local Reactivity Descriptors (Fukui Functions): These descriptors are used to predict the regioselectivity of a reaction by identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis can pinpoint which of the available carbon or nitrogen atoms is most susceptible to a given type of reagent.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (red/yellow) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
Table 1: Illustrative Quantum Chemical Descriptors for Predicting Reactivity
| Descriptor | Predicted Influence on this compound | Potential Reaction Outcome |
| HOMO Energy | Higher energy indicates greater nucleophilicity, likely centered on the amino group and electron-rich positions of the ring. | Susceptibility to electrophilic attack at the amino group or specific ring carbons. |
| LUMO Energy | Lower energy suggests higher electrophilicity, with contributions from the chlorine-bearing carbon and other electron-deficient sites. | Prone to nucleophilic aromatic substitution (SNAr) at the C6 position. |
| Fukui Functions | Localized values will indicate the most probable sites for attack by different types of reagents (nucleophiles, electrophiles). | Prediction of regioselectivity in functionalization reactions. |
| MEP Map | Visualization of electron-rich (amino group, benzyloxy oxygen) and electron-poor (C6-Cl) regions. | Qualitative prediction of sites for electrophilic and nucleophilic interactions. |
Role of Catalysis in Directing Reaction Outcomes
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to control the chemo- and regioselectivity of reactions involving substituted pyridines. The strategic application of different catalyst types can steer the transformation of this compound towards desired products.
Influence of Transition Metal Catalysts on Chemo- and Regioselectivity
Transition metal catalysis is a powerful tool for the functionalization of pyridine rings. For a molecule like this compound, which possesses multiple potential reaction sites (the C-Cl bond, C-H bonds, and the amino group), transition metal catalysts can provide exquisite control over which site reacts.
Palladium- and Nickel-catalyzed Cross-Coupling Reactions: The chlorine atom at the C6 position is a prime handle for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Palladium or nickel catalysts, in the presence of appropriate ligands and bases, can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The choice of ligand is crucial in tuning the catalyst's activity and selectivity, often influencing the reaction's efficiency and tolerance to other functional groups present in the molecule.
Directed C-H Activation: The amino group at the C3 position or the nitrogen atom of the pyridine ring can act as directing groups, guiding a transition metal catalyst to activate a specific C-H bond. This strategy allows for the functionalization of positions that are otherwise difficult to access. For instance, a catalyst could be directed to the C4 or C5 position, enabling the introduction of new substituents.
The regioselectivity of these reactions is a complex interplay of electronic effects, steric hindrance, and the nature of the catalyst-substrate interaction.
Lewis Acid and Phase-Transfer Catalysis in Pyridine Chemistry
Beyond transition metals, other catalytic strategies are also instrumental in pyridine chemistry.
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the pyridine ring, making the ring more electron-deficient and thus more susceptible to nucleophilic attack. This activation strategy can be employed to promote nucleophilic aromatic substitution (SNAr) of the chloride at the C6 position. Furthermore, Lewis acids can influence the regioselectivity of reactions by altering the electronic properties of the pyridine ring.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly useful for reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of one reactant (often an anion) into the phase containing the other reactant, thereby accelerating the reaction. In the context of this compound, PTC could be employed for nucleophilic substitution reactions at the C6 position using a variety of nucleophiles under biphasic conditions.
Analysis of Electronic and Steric Effects on Reaction Energetics and Product Distribution
The substituents on the pyridine ring of this compound exert profound electronic and steric effects that dictate the energetics of reaction pathways and, consequently, the distribution of products.
Electronic Effects:
The amino group (-NH2) at the C3 position is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions relative to it (C2, C4, and C6).
The benzyloxy group (-OCH2Ph) at the C2 position is also electron-donating through resonance via the oxygen atom, further activating the ring.
The chloro group (-Cl) at the C6 position is electron-withdrawing through induction but can be a weak electron-donating group through resonance. Its primary electronic role in this context is to activate the C6 position for nucleophilic attack.
The combination of these electronic effects creates a unique reactivity profile. The electron-donating groups enhance the nucleophilicity of the ring at certain positions, making it more reactive towards electrophiles, while the chloro group provides a site for nucleophilic substitution.
Steric Effects:
The bulky benzyloxy group at the C2 position can sterically hinder the approach of reagents to the adjacent C3-amino group and the C2 position itself. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions.
The relative positions of the substituents create a specific steric environment around the pyridine ring, which can affect the transition state energies of different reaction pathways. For example, in a transition metal-catalyzed reaction, the coordination of the catalyst might be favored at a less sterically congested site.
The interplay of these electronic and steric factors determines the kinetic and thermodynamic favorability of different reaction outcomes. For instance, in a nucleophilic aromatic substitution reaction at the C6 position, the electronic activation by the ring nitrogen and the chloro group is the driving force, while the steric bulk of the benzyloxy group might influence the rate of reaction.
Table 2: Summary of Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |
| Benzyloxy | C2 | Electron-donating (resonance) | High | Hinders attack at C2 and C3; activates the ring towards electrophiles. |
| Amino | C3 | Electron-donating (resonance) | Moderate | Activates the ring towards electrophiles, particularly at C4 and C6. |
| Chloro | C6 | Electron-withdrawing (inductive) | Moderate | Activates C6 for nucleophilic substitution; acts as a leaving group. |
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Key Synthetic Intermediate for Complex Molecules
The structure of 2-(Benzyloxy)-6-chloropyridin-3-amine is particularly well-suited for its role as a key intermediate in the synthesis of complex, biologically active molecules. The pyridine (B92270) ring itself is a common scaffold found in many pharmaceuticals. The functional groups attached to this core allow for diverse chemical transformations.
One significant application of this compound is in the synthesis of Potassium-Competitive Acid Blockers (P-CABs). P-CABs are a class of drugs used to suppress gastric acid secretion and are employed in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD). nih.govnih.gov Molecules in this class, such as vonoprazan (B1684036) and tegoprazan, feature complex heterocyclic systems that can be constructed using substituted pyridine intermediates. The 3-amino group of this compound can be transformed into various functional groups, while the 6-chloro position allows for coupling reactions to build out the rest of the molecule. The benzyloxy group at the 2-position serves as a stable protecting group that can be removed in a later synthetic step to reveal a hydroxyl group, a common feature in 2-pyridone structures. researchgate.net
The synthesis of substituted thieno[2,3-b]pyridines, which have shown potent anti-proliferative activity against cancer cell lines, also highlights the utility of aminopyridine derivatives. mdpi.com These syntheses often involve the construction of a fused ring system onto the pyridine core, a process facilitated by the reactive sites provided by intermediates like this compound.
| Complex Molecule Class | Therapeutic Area | Role of Intermediate |
| Potassium-Competitive Acid Blockers (P-CABs) | Gastroenterology (e.g., GERD) | Core scaffold for building the final drug structure. |
| Thieno[2,3-b]pyridines | Oncology | Precursor for constructing the fused heterocyclic system. mdpi.com |
| Substituted 2-Pyridones | Various | Intermediate for creating the pyridone core after debenzylation. researchgate.net |
Utility as a Building Block in Multi-Step Organic Synthesis
In multi-step organic synthesis, the strategic use of protecting groups is crucial to prevent unwanted side reactions. The benzyloxy group in this compound exemplifies this principle. This group protects the oxygen atom at the 2-position, preventing it from reacting while other transformations are carried out on the amino and chloro substituents.
A typical synthetic sequence might involve:
Modification at the Amino Group: The 3-amino group can be acylated, alkylated, or used in cyclization reactions to build more complex structures.
Substitution at the Chloro Position: The 6-chloro substituent can be replaced by other groups through nucleophilic aromatic substitution or cross-coupling reactions, further elaborating the molecule.
Deprotection: In a final step, the benzyloxy group is removed, typically through catalytic hydrogenation, to yield the 2-pyridone derivative. This debenzylation step is often clean and high-yielding. researchgate.net
This stepwise approach allows for the controlled and regioselective synthesis of highly substituted pyridines, which would be difficult to achieve otherwise. The ability to perform sequential modifications makes this compound a valuable building block for creating libraries of related compounds for drug discovery and materials science research.
Development of Novel Reagents and Synthetic Methodologies Utilizing the Pyridine Scaffold
The pyridine scaffold is a cornerstone in the development of new synthetic methods due to its prevalence in biologically active compounds. nih.gov Research into new ways to functionalize the pyridine ring is an active area of organic chemistry. Intermediates like this compound are instrumental in this research.
Chemists have developed various methodologies to create multi-substituted pyridines, including base-catalyzed one-pot reactions and metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The specific functional groups on this compound make it an ideal substrate for exploring and refining these new methods. For instance, the presence of both an amino group and a halogen allows for the investigation of chemoselective reactions, where a reagent reacts with one functional group while leaving the other intact.
Furthermore, derivatives of this compound can be used to synthesize novel ligands for catalysis or as precursors for Schiff bases, which have applications in coordination chemistry and materials science. nih.gov The development of efficient, modular methods for creating highly substituted pyridines is a significant goal, and versatile starting materials are essential for achieving this. nih.gov
| Synthetic Methodology | Role of Pyridine Intermediate | Key Functional Groups Utilized |
| Palladium-Catalyzed Amination | Substrate for C-N bond formation. researchgate.net | Chloro group, Amino group |
| Nucleophilic Aromatic Substitution | Substrate for displacement of the chloride. researchgate.net | Chloro group |
| Cyclization Reactions | Precursor for fused heterocyclic systems. rsc.org | Amino group, Chloro group |
| Schiff Base Formation | Condensation partner for aldehydes/ketones. nih.gov | Amino group |
Contribution to the Synthesis of Precursors for Agrochemicals and Specialty Chemicals
The pyridine ring is a key structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The development of efficient synthetic routes to functionalized pyridines is therefore of significant commercial importance. Substituted pyridines are also used in the production of specialty chemicals, such as dyes and polymers.
While specific, large-scale agrochemical applications of this compound are not extensively detailed in public literature, its utility as a precursor for highly substituted pyridines places it in a class of compounds valuable to this industry. organic-chemistry.org The synthesis of novel pyridine derivatives is a constant endeavor in agrochemical research to discover new active ingredients with improved efficacy and better environmental profiles. The ability to readily modify the substitution pattern of the pyridine ring using intermediates like this compound is crucial for generating the chemical diversity needed for such discovery programs. The compound serves as a precursor to molecules that can be screened for biological activity, contributing indirectly to the development of new agrochemical products.
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Routes for 2-(Benzyloxy)-6-chloropyridin-3-amine
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like this compound, which is likely a key intermediate in the synthesis of more complex targets, the exploration of novel and sustainable synthetic routes is of paramount importance.
Furthermore, the principles of green chemistry should be at the forefront of these investigations. This includes the use of renewable starting materials, non-toxic reagents and solvents, and catalytic systems that can be easily recovered and recycled. For instance, the replacement of traditional palladium catalysts with more abundant and less toxic metals like iron or copper for cross-coupling reactions could be a significant step forward. Additionally, the exploration of photochemical or electrochemical methods could provide access to novel reactivity under mild conditions, reducing the reliance on high temperatures and harsh reagents.
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established procedures | Low overall yield, significant waste generation |
| Catalytic C-H Functionalization | High atom economy, reduced step count | Selectivity issues, catalyst development |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup costs, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability |
Discovery of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique electronic and steric properties of this compound, conferred by the interplay of the electron-donating amino and benzyloxy groups and the electron-withdrawing chloro group, suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel reactivity patterns and unconventional transformations of this molecule.
One promising avenue is the investigation of its behavior in transition metal-catalyzed cross-coupling reactions. While the chloro group is a known handle for such transformations, the potential for selective activation of other positions on the pyridine (B92270) ring, guided by the existing substituents, warrants investigation. For example, directed ortho-metalation of the benzyloxy group could open up avenues for functionalization at the C4 position.
Furthermore, the amino group can be a versatile handle for a variety of transformations beyond simple acylation or alkylation. Its participation in radical-mediated reactions, for instance, could lead to the formation of novel C-N or C-C bonds. The exploration of its role in directing remote C-H functionalization would also be a significant advance. Unconventional transformations, such as ring-opening and rearrangement reactions, could also be explored to access entirely new molecular scaffolds.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
The integration of computational chemistry into the workflow of synthetic organic chemistry has the potential to accelerate discovery and minimize experimental effort. For this compound, advanced computational modeling can play a crucial role in predicting its reactivity and guiding the design of novel synthetic routes.
Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the feasibility of proposed transformations. This can help in identifying the most promising reaction conditions and catalysts, thereby reducing the need for extensive empirical screening. For instance, computational studies can elucidate the subtle electronic effects of the substituents on the pyridine ring, providing insights into regioselectivity in various reactions.
Machine learning algorithms, trained on large datasets of chemical reactions, can also be utilized to predict the outcomes of reactions involving this compound. These predictive models can assist in identifying optimal reaction parameters and even suggest novel synthetic pathways that might not be immediately obvious to a human chemist. The development of bespoke computational models tailored to the specific reactivity of substituted pyridines would be a particularly valuable contribution.
Expansion of Functionalization Strategies for Enhanced Molecular Complexity
The strategic functionalization of this compound is key to unlocking its full potential as a building block for complex molecules. Future research should focus on expanding the repertoire of functionalization strategies that can be applied to this scaffold.
This includes the development of methods for the selective introduction of a wide range of functional groups at various positions on the pyridine ring. Late-stage functionalization, where complex molecular architectures are modified in the final steps of a synthesis, is a particularly attractive approach. This requires the development of highly selective and functional group-tolerant reactions.
Furthermore, the derivatization of the existing functional groups offers numerous possibilities. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized. The amino group can be transformed into a wide array of other nitrogen-containing functionalities. The chloro group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of aryl, alkyl, and other substituents. The systematic exploration of these functionalization strategies will lead to a diverse library of derivatives with potential applications in various fields.
Integration into Multicomponent Reactions and Automated Synthesis Platforms
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid generation of molecular complexity. nih.govbeilstein-journals.org The integration of this compound into novel MCRs would be a significant advance. Its bifunctional nature, possessing both an amino group and a reactive chloro group, makes it an ideal candidate for such reactions. For example, it could participate in Ugi or Passerini-type reactions, leading to the formation of complex, peptidomimetic structures.
The advent of automated synthesis platforms presents another exciting frontier. These platforms, which combine robotics, software, and analytical instrumentation, can perform a large number of reactions in a high-throughput manner. The development of robust and reliable synthetic routes to this compound and its derivatives that are amenable to automation would be a key enabler for its widespread use in drug discovery and materials science. This would involve the optimization of reaction conditions to ensure high yields and purities, as well as the development of automated workup and purification procedures. The combination of MCRs and automated synthesis would create a powerful synergy for the rapid exploration of the chemical space around this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzyloxy)-6-chloropyridin-3-amine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution on 2,6-dichloropyridin-3-amine, where benzyloxy groups are introduced via benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃). Optimization includes controlling stoichiometry (1.2–1.5 equivalents of benzyl alcohol), reaction temperature (80–100°C), and solvent polarity (DMF or DMSO). Post-reaction purification via column chromatography (hexane/ethyl acetate) or crystallization (ethanol/water) improves yield . Monitoring by TLC or HPLC ensures intermediate purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H NMR (DMSO-d₆) should show a singlet for the benzyloxy –OCH₂– group (δ 5.2–5.4 ppm), aromatic protons (δ 6.8–8.0 ppm), and NH₂ protons (δ 5.5–6.0 ppm, broad).
- XRD : Single-crystal X-ray diffraction (e.g., from slow evaporation in ethanol) confirms bond angles, dihedral angles, and hydrogen bonding patterns, as seen in related pyridine derivatives .
- HRMS : Validate molecular weight (C₁₂H₁₁ClN₂O; calc. 234.06) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : After quenching the reaction (ice-water), extract with dichloromethane or ethyl acetate. Use flash chromatography (silica gel, 3:1 hexane/ethyl acetate) to separate unreacted starting materials. Final recrystallization in ethanol removes trace impurities. Centrifugation or vacuum filtration isolates high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl substituent activates the pyridine ring for Suzuki-Miyaura coupling at the 6-position. However, steric hindrance from the benzyloxy group at the 2-position may reduce reactivity. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Experimentally, use Pd(PPh₃)₄ catalyst with arylboronic acids (1.5 equivalents) in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., NH₂ proton splitting) may arise from solvent polarity or tautomerism. Standardize conditions: use DMSO-d₆ for H-bonding stabilization and compare with computed NMR (GIAO method). For conflicting XRD data, re-crystallize under inert conditions to avoid solvate formation .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate substituent effects (Cl, benzyloxy) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition). For example, pyridine-based amines show affinity for adenosine receptors, suggesting potential CNS applications .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer : The NH₂ group is susceptible to protonation under acidic conditions (pH < 3), leading to salt formation. Under basic conditions (pH > 10), the benzyloxy group may undergo hydrolysis. Monitor stability via pH-controlled stability studies (HPLC at 25°C/40°C). DFT calculations (e.g., bond dissociation energies) predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
